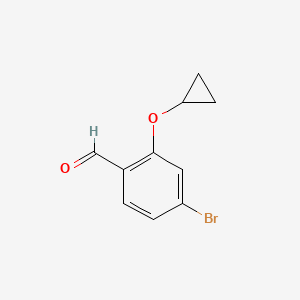

4-Bromo-2-cyclopropoxybenzaldehyde

Description

4-Bromo-2-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H9BrO2. It is characterized by the presence of a bromine atom at the fourth position and a cyclopropoxy group at the second position on the benzaldehyde ring. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name |

4-bromo-2-cyclopropyloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5-6,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAPLINWVOFLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243456-36-1 | |

| Record name | 4-bromo-2-cyclopropoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxybenzaldehyde typically involves the bromination of 2-cyclopropoxybenzaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: Industrial production of 4-Bromo-2-cyclopropoxybenzaldehyde may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts are often used in coupling reactions, with reagents like boronic acids or alkynes.

Major Products Formed:

Oxidation: 4-Bromo-2-cyclopropoxybenzoic acid.

Reduction: 4-Bromo-2-cyclopropoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

4-Bromo-2-cyclopropoxybenzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Bromobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive in certain reactions.

2-Cyclopropoxybenzaldehyde:

Uniqueness: 4-Bromo-2-cyclopropoxybenzaldehyde is unique due to the combination of the bromine atom and the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

4-Bromo-2-cyclopropoxybenzaldehyde, with the chemical formula C10H9BrO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: 4-Bromo-2-cyclopropoxybenzaldehyde

- CAS Number: 1243456-36-1

- Molecular Formula: C10H9BrO

- Molecular Weight: 227.08 g/mol

Physical Properties:

- Appearance: Typically a white to pale yellow solid.

- Melting Point: Approximately 70–72 °C.

- Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.

The biological activity of 4-Bromo-2-cyclopropoxybenzaldehyde is primarily attributed to its aldehyde functional group, which can participate in various biochemical interactions. Aldehydes are known to form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activities or receptor functions.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as a reversible inhibitor for specific enzymes, affecting metabolic pathways.

- Antioxidant Activity: Aldehyde compounds often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Modulation of Signaling Pathways: The compound could influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that 4-Bromo-2-cyclopropoxybenzaldehyde exhibits several biological activities:

- Antiviral Activity: Preliminary studies suggest that compounds with similar structures have shown efficacy against viral infections, particularly those affecting RNA viruses like SARS-CoV-2. The mechanism involves inhibition of viral replication through interference with viral proteases or other essential proteins .

- Anti-inflammatory Effects: Some aldehyde derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This suggests that 4-Bromo-2-cyclopropoxybenzaldehyde may possess similar properties.

- Cytotoxicity Against Cancer Cells: In vitro studies have indicated that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

Table 1: Summary of Biological Activities

Study Highlights

- A study focused on the structure-activity relationship (SAR) of benzaldehyde derivatives found that modifications at the benzene ring significantly affected antiviral potency. Compounds similar to 4-Bromo-2-cyclopropoxybenzaldehyde demonstrated promising activity against viral targets .

- Another investigation into the anti-inflammatory properties of aldehydes highlighted the ability of certain derivatives to modulate immune responses, suggesting potential therapeutic applications in chronic inflammatory diseases .

- Research on cytotoxic effects noted that specific structural features in benzaldehydes enhance their ability to trigger apoptosis in various cancer cell lines, indicating a potential role for 4-Bromo-2-cyclopropoxybenzaldehyde in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.